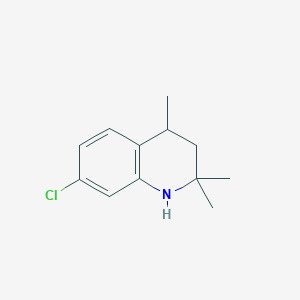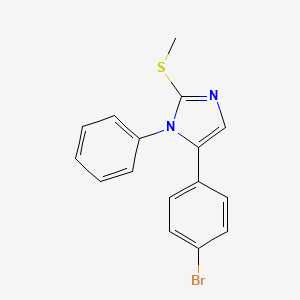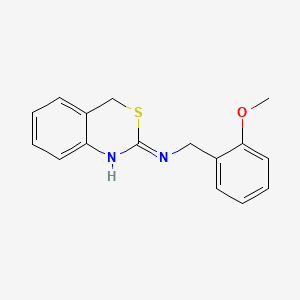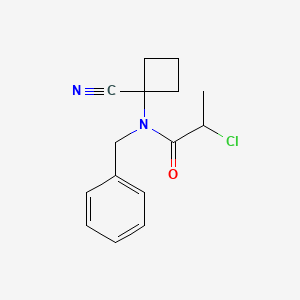![molecular formula C14H9ClN2O3 B2624403 6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954263-02-6](/img/structure/B2624403.png)
6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (hereafter referred to as 6-CMP) is a small molecule that has been studied extensively in recent years due to its potential applications in scientific research. 6-CMP is a member of the oxazole class of heterocyclic compounds, which are known for their diverse range of chemical and biological properties.
科学的研究の応用
6-CMP has been used in a variety of scientific research applications, including drug design, protein-protein interactions, and enzyme inhibition. It has also been used in the study of molecular mechanisms, such as the inhibition of the enzyme cytochrome P450. In addition, 6-CMP has been used in the study of cancer, as it has been shown to inhibit the growth of certain tumor cells.
作用機序
The mechanism of action of 6-CMP is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450, an enzyme involved in the metabolism of drugs and other compounds. It is also believed to act as an inhibitor of protein-protein interactions and to have an effect on the activity of certain enzymes.
Biochemical and Physiological Effects
6-CMP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain tumor cells and can modulate the activity of certain enzymes. In addition, it has been shown to modulate the activity of certain proteins, such as those involved in the regulation of gene expression.
実験室実験の利点と制限
One of the main advantages of using 6-CMP in lab experiments is that it is relatively easy to synthesize and is relatively stable. In addition, it has been shown to have a variety of biochemical and physiological effects, making it useful for a variety of scientific research applications. However, it is important to note that 6-CMP is a relatively small molecule and is not as potent as some other compounds, which may limit its usefulness in certain applications.
将来の方向性
The potential applications of 6-CMP are vast and there are many possible future directions for research. One potential direction is to further explore its potential as an inhibitor of cytochrome P450. Additionally, further research into its effects on protein-protein interactions and its effects on gene expression could provide insight into its potential as a therapeutic agent. Additionally, further research into its potential as an inhibitor of tumor cell growth could lead to new treatments for cancer. Finally, further research into its potential as an enzyme inhibitor could lead to the development of new drugs.
合成法
6-CMP can be synthesized through the reaction of 3-methyl-2-chlorophenol and 5-bromo-2-methyl-1,2-oxazole. This reaction is catalyzed by an acid, such as hydrochloric acid, and is typically conducted at room temperature. The product is isolated using column chromatography and is characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
特性
IUPAC Name |
6-(2-chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3/c1-7-12-9(14(18)19)6-11(16-13(12)20-17-7)8-4-2-3-5-10(8)15/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYKXDMMRJUXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2624320.png)

![4-fluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(4-phenoxyphenyl)benzamide](/img/structure/B2624329.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide](/img/structure/B2624333.png)
![methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate](/img/structure/B2624334.png)
![N-(4-ethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2624335.png)
![N-benzyl-2-(1,1-dioxido-3-oxo-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2624336.png)
![N-(3-acetylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2624338.png)


![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2624342.png)
